molecular formula C33H34N4O4 B8133614 Ala-Asn(Trt)-PAB

Ala-Asn(Trt)-PAB

Cat. No.: B8133614
M. Wt: 550.6 g/mol
InChI Key: MVCYRHBKYQNFLC-IADCTJSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ala-Asn(Trt)-PAB is a peptide-based compound that incorporates alanine (Ala), asparagine (Asn) with a trityl (Trt) protecting group, and a para-aminobenzoic acid (PAB) moiety. This compound is often used in peptide synthesis and biochemical research due to its unique properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Asn(Trt)-PAB typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. For this compound, the synthesis involves:

    Fmoc-Asn(Trt)-OH: The trityl group is used to protect the side chain of asparagine.

    Fmoc-Ala-OH: Alanine is added to the growing peptide chain.

    PAB: Para-aminobenzoic acid is incorporated at the desired position.

The coupling reactions are facilitated by activating agents such as TBTU/HOBt in the presence of DIPEA in DMF . The final product is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the final product is achieved through preparative HPLC, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ala-Asn(Trt)-PAB undergoes various chemical reactions, including:

    Deprotection: Removal of the trityl group using TFA.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Cleavage: Release of the peptide from the resin.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.

    Coupling: TBTU/HOBt and DIPEA in DMF are used for coupling reactions.

    Cleavage: TFA is used to cleave the peptide from the resin.

Major Products Formed

The major products formed from these reactions include the desired peptide sequence with the removal of protecting groups and the resin .

Scientific Research Applications

Ala-Asn(Trt)-PAB has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ala-Asn(Trt)-PAB involves its role as a substrate or inhibitor in biochemical reactions. The trityl group protects the asparagine side chain during synthesis, ensuring selective reactions. Upon deprotection, the free asparagine can participate in various biochemical pathways, including enzyme catalysis and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ala-Asn(Trt)-PAB is unique due to its combination of alanine, asparagine with a trityl protecting group, and para-aminobenzoic acid. This structure provides specific functionalities that are valuable in peptide synthesis and biochemical research .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O4/c1-23(34)31(40)36-29(32(41)35-28-19-17-24(22-38)18-20-28)21-30(39)37-33(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,23,29,38H,21-22,34H2,1H3,(H,35,41)(H,36,40)(H,37,39)/t23-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCYRHBKYQNFLC-IADCTJSHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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